molecular formula C9H8Cl2 B1586838 3-(3,5-Dichlorophenyl)-1-propene CAS No. 75894-91-6

3-(3,5-Dichlorophenyl)-1-propene

Cat. No. B1586838
CAS RN: 75894-91-6
M. Wt: 187.06 g/mol
InChI Key: XOAMPKPTDZHCGQ-UHFFFAOYSA-N
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Description

“3-(3,5-Dichlorophenyl)-1-propene” is a chemical compound. Its empirical formula is C9H8Cl2O2 and its molecular weight is 219.06 . It is a metabolite of the pesticides polychlorinated phenols and benzene hexachloride .


Synthesis Analysis

The synthesis of compounds similar to “3-(3,5-Dichlorophenyl)-1-propene” has been reported in the literature . For instance, the Suzuki–Miyaura coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key reaction that could be involved in the chemical reactions of "3-(3,5-Dichlorophenyl)-1-propene" . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Catalyst and Polymerization Research

  • Chain-Growth Polymerization : Research by Miyakoshi, Yokoyama, and Yokozawa (2005) explored the mechanism of chain-growth polymerization in the context of creating well-defined polymers, which is fundamental to developing new materials with tailored properties (Miyakoshi, Yokoyama, & Yokozawa, 2005).

  • Molecular Structure Analysis : A study by Sivakumar et al. (2021) examined the molecular structure and spectroscopic properties of related compounds, which is crucial for understanding the behavior and applications of such molecules in scientific research (Sivakumar et al., 2021).

  • Regioregularity in Polymer Synthesis : Bronstein and Luscombe (2009) reported on the controlled synthesis of regioregular polymers, a key aspect in the development of advanced polymeric materials (Bronstein & Luscombe, 2009).

Chemical Synthesis and Catalysis

  • Methanol Conversion to Hydrocarbons : Svelle et al. (2006) investigated the conversion of methanol to hydrocarbons, highlighting the role of catalysts in chemical transformations (Svelle et al., 2006).

  • Olefin Copolymerization : A study by Galimberti et al. (1998) on ethene/propene copolymerization using a metallocene-based catalytic system demonstrates the importance of catalysts in polymer chemistry (Galimberti et al., 1998).

  • Electrochemical Synthesis : Bringmann and Dinjus (2001) explored the electrochemical synthesis of carboxylic acids from alkenes, an area critical for developing new synthetic routes in organic chemistry (Bringmann & Dinjus, 2001).

Materials Science and Environmental Applications

  • Electrochromic Polymers : Research by Reeves et al. (2004) on electrochromic dioxythiophene polymers is significant for the development of smart materials and advanced display technologies (Reeves et al., 2004).

  • Biodegradation of Environmental Contaminants : A study by Hatzinger et al. (2015) on the biodegradation of 1,2-dibromoethane in groundwater using ethane or propane and inorganic nutrients highlights the environmental applications of these compounds in remediation strategies (Hatzinger et al., 2015).

Safety And Hazards

“3-(3,5-Dichlorophenyl)-1-propene” is considered hazardous. It is classified as Acute Tox. 4 Oral and Eye Irrit. 2 . It can cause skin irritation and serious eye irritation. It may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

1,3-dichloro-5-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2/c1-2-3-7-4-8(10)6-9(11)5-7/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAMPKPTDZHCGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374217
Record name 3-(3,5-Dichlorophenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dichlorophenyl)-1-propene

CAS RN

75894-91-6
Record name 3-(3,5-Dichlorophenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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